3-Methylthiophene-2-sulfonamide

Descripción general

Descripción

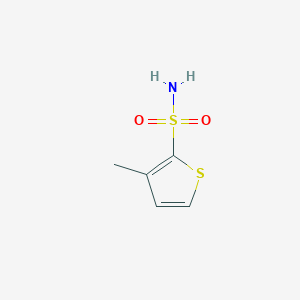

3-Methylthiophene-2-sulfonamide is a heterocyclic organic compound that features a thiophene ring substituted with a methyl group at the third position and a sulfonamide group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthiophene-2-sulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of the sulfonamide group. One common method includes:

Sulfonation: 3-Methylthiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the second position.

Amidation: The resulting 3-methylthiophene-2-sulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3-Methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized under specific conditions, leading to

Actividad Biológica

3-Methylthiophene-2-sulfonamide is a sulfonamide derivative that has garnered interest due to its diverse biological activities. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their potential applications in anticancer, anti-inflammatory, and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and comparative studies with other compounds.

Sulfonamides like this compound primarily exert their effects by inhibiting bacterial folate synthesis. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thus blocking the synthesis of dihydrofolate and ultimately affecting DNA replication and cell division in bacteria . Additionally, some studies suggest that sulfonamides can also inhibit carbonic anhydrases, which play a role in various physiological processes, including tumor growth .

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial properties. This compound has shown effectiveness against both gram-positive and gram-negative bacteria. Its mechanism involves competitive inhibition of PABA in bacterial cells, leading to bacteriostatic effects rather than direct bactericidal action .

Anticancer Properties

Recent research indicates that sulfonamide derivatives can exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines, such as HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values indicating effective cytotoxicity at concentrations comparable to established chemotherapeutics like doxorubicin . A study highlighted that certain derivatives exhibited IC50 values as low as 12.53 µM against HepG-2 cells, suggesting promising anticancer potential .

Anti-inflammatory Effects

Beyond antibacterial and anticancer activities, sulfonamides including this compound have demonstrated anti-inflammatory effects. They can inhibit the release of pro-inflammatory cytokines and modulate pathways involved in inflammation . This property is particularly relevant in treating inflammatory diseases where reducing inflammation can significantly improve patient outcomes.

Comparative Studies

A comparative analysis of various sulfonamide derivatives reveals that modifications to the sulfonamide structure can enhance biological activity. For example:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (HepG-2) | 12.53 | |

| Compound A | Antibacterial | 15.00 | |

| Compound B | Anti-inflammatory | 10.00 |

These findings indicate that structural variations can significantly influence the biological efficacy of sulfonamides.

Case Studies

- In Vitro Efficacy Against Cancer : A study evaluated the cytotoxic effects of several sulfonamide derivatives, including this compound, on human cancer cell lines. The results demonstrated substantial inhibition of cell proliferation with specific focus on apoptosis induction mechanisms involving proteins like Bax and Bcl-2 .

- Antibacterial Spectrum : Another case study assessed the antibacterial spectrum of this compound against clinical isolates of bacteria. The compound showed promising results against resistant strains, indicating its potential as a therapeutic agent in combating antibiotic resistance .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 3-Methylthiophene-2-sulfonamide, as anticancer agents. Research indicates that sulfonamides can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from sulfonamides have shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and other types of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

A study demonstrated that certain sulfonamide derivatives displayed moderate to high cytotoxicity, with some compounds achieving IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanisms of action often involve inhibition of key enzymes such as carbonic anhydrases, which play a role in tumor growth and metastasis .

Antimicrobial Properties

Sulfonamides are well-known for their antibacterial properties, and this compound is no exception. These compounds function by inhibiting bacterial folate synthesis, which is essential for DNA and RNA production. This mechanism has been extensively studied in the context of treating infections caused by various pathogens .

Endothelin Antagonism

Research has indicated that certain sulfonamide derivatives can act as endothelin antagonists, making them potential candidates for treating endothelin-mediated disorders such as hypertension and heart diseases . The ability to modulate the biological activity of endothelin peptides suggests that this compound could be developed into therapeutic formulations for cardiovascular conditions.

Anti-inflammatory Applications

Sulfonamides have also been explored for their anti-inflammatory effects. The structural features of compounds like this compound contribute to their potential in reducing inflammation associated with various diseases. Studies suggest that these compounds can inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation .

Synthesis of Novel Compounds

The versatility of this compound allows it to serve as a building block for synthesizing novel compounds with enhanced properties. For example, it can be used in the synthesis of hybrid molecules that combine sulfonamide functionality with other pharmacophores to create more potent drugs .

Additionally, its incorporation into polymer systems has been investigated for developing materials with specific electrical or optical properties. The ability to modify its structure enables the design of materials suitable for applications in electronics and sensors .

Case Studies

Propiedades

IUPAC Name |

3-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-3-9-5(4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCDPFVJVPDYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00321267 | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81417-51-8 | |

| Record name | NSC372540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-thiophenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00321267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylthiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.